Methyl 2-chloro-1,8-naphthyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is a heterocyclic compound with the molecular formula C10H7ClN2O2. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . This compound is of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is a derivative of 1,8-naphthyridine . Certain 1,8-naphthyridine derivatives are known to be good DNA intercalators . They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs . This changes the DNA conformation and can inhibit DNA duplication or transcription .
Mode of Action
The compound interacts with its targets, primarily the DNA, by intercalating between the base pairs . This intercalation alters the DNA conformation, which can lead to the inhibition of DNA duplication or transcription . This mechanism is often employed by antitumor agents to suppress cancer cell growth .
Biochemical Pathways
Given its dna intercalation property, it is likely to affect pathways related to dna replication and transcription . The downstream effects could include the inhibition of protein synthesis and cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its DNA intercalation property . By altering DNA conformation and inhibiting DNA duplication or transcription, the compound could potentially induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of specific catalysts . Another approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield various naphthyridine derivatives with potential biological activities .
Scientific Research Applications
Methyl 2-chloro-1,8-naphthyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of compounds with potential antibacterial and anticancer properties.
Materials Science: The compound is explored for its photochemical properties and potential use in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a building block in the synthesis of molecular sensors and self-assembly host-guest systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-1,8-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-8(11)13-9-6(7)3-2-4-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWSJZMQNWUKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243516-73-4 |
Source
|
Record name | methyl 2-chloro-1,8-naphthyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.